molecular formula C7H4Cl2N2 B11906586 3,6-Dichloro-1H-indazole

3,6-Dichloro-1H-indazole

Cat. No.: B11906586
M. Wt: 187.02 g/mol
InChI Key: CAVYDNBSULJASI-UHFFFAOYSA-N
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Description

3,6-Dichloro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of chlorine atoms at the 3 and 6 positions of the indazole ring gives this compound its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-chlorobenzonitrile with hydrazine hydrate in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper acetate (Cu(OAc)2) can be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The indazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine atoms .

Scientific Research Applications

3,6-Dichloro-1H-indazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are used in cancer treatment.

    Biological Research: The compound is used in the study of enzyme inhibition and protein interactions.

    Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-1H-indazole involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

    1H-Indazole: The parent compound without chlorine substitutions.

    3-Chloro-1H-indazole: A similar compound with a single chlorine substitution.

    6-Chloro-1H-indazole: Another similar compound with a single chlorine substitution at a different position.

Uniqueness: 3,6-Dichloro-1H-indazole is unique due to the presence of two chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-chlorinated counterparts. This dual substitution can enhance its potency as a kinase inhibitor and its overall stability in various chemical reactions .

Properties

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

IUPAC Name

3,6-dichloro-2H-indazole

InChI

InChI=1S/C7H4Cl2N2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)

InChI Key

CAVYDNBSULJASI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1Cl)Cl

Origin of Product

United States

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